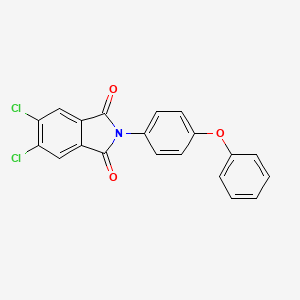

5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Descripción

5,6-Dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a dichlorinated phthalimide derivative characterized by a 4-phenoxyphenyl substituent at the 2-position of the isoindole-1,3-dione core. Phthalimides, including thalidomide and lenalidomide, are renowned for their biological activities, particularly in modulating protein degradation via E3 ligase activation . The dichloro substitution at positions 5 and 6 of the isoindole ring is a common feature in analogs with enhanced electronic and steric properties, which influence reactivity and binding interactions.

Propiedades

IUPAC Name |

5,6-dichloro-2-(4-phenoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2NO3/c21-17-10-15-16(11-18(17)22)20(25)23(19(15)24)12-6-8-14(9-7-12)26-13-4-2-1-3-5-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGXLFDIBGVCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6-dichloro-1H-isoindole-1,3(2H)-dione with 4-phenoxyaniline in the presence of a suitable catalyst . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been studied for its potential biological activities, including anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases, particularly in oncology.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by modulating the expression of apoptosis-related genes such as BAX, BCL-2, BAD, and BIM . This modulation leads to the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic pathways, resulting in cell death .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The target compound differs from its analogs primarily in the substituent attached to the isoindole-dione core. Key analogs and their substituents include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 4-Phenoxyphenyl | C₄₈H₂₈Cl₂N₂O₃* | 384.21* | Bulky phenoxy group, high lipophilicity |

| 5,6-Dichloro-2-(2-hydroxyphenyl)-isoindoline-1,3-dione | 2-Hydroxyphenyl | C₁₄H₇Cl₂NO₃ | 308.11 | Hydrogen-bonding capability via hydroxyl |

| 5,6-Dichloro-2-(2-fluorophenyl)-isoindoline-1,3-dione | 2-Fluorophenyl | C₁₄H₆Cl₂FNO₂ | 310.11 | Electron-withdrawing fluorine substituent |

| 5,6-Dichloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione | 2,3-Dichlorophenyl | C₁₄H₅Cl₄NO₂ | 360.999 | Increased halogen density for steric effects |

| 5,6-Dichloro-2-(quinolin-8-yl)-isoindoline-1,3-dione | Quinolin-8-yl | C₁₇H₈Cl₂N₂O₂ | 355.17 | Extended aromatic system for π-π stacking |

| Thalidomide Analogue (E3 ligase activator) | 2,6-Dioxopiperidin-3-yl | C₁₃H₉Cl₂N₂O₄ | 334.13 | Protein degradation via cereblon binding |

Key Observations :

- Halogenated Substituents: Fluorine and chlorine atoms enhance electron-withdrawing effects, stabilizing the molecule and influencing electronic properties (e.g., fluorescence, reactivity) . Quinoline and Piperidinyl Groups: These substituents enable interactions with biological targets (e.g., quinoline’s role in metal coordination , dioxopiperidinyl’s E3 ligase activation ).

Physical and Chemical Properties

- Crystallographic Data: Analogs like 5,6-dichloro-2-(quinolin-8-yl)-isoindoline-1,3-dione exhibit well-defined crystal structures, with bond lengths and angles consistent with planar isoindole-dione cores. Displacement parameters suggest minor thermal motion in the solid state .

- Molecular Weight and Solubility: Higher molecular weight analogs (e.g., quinoline-substituted, ~355 g/mol) show reduced solubility in polar solvents compared to smaller derivatives (e.g., 2-fluorophenyl, ~310 g/mol). The target compound’s phenoxy group may exacerbate this trend.

- Electronic Properties : Chlorine substituents increase electron affinity, as evidenced by red-shifted UV-Vis absorption in analogs .

Actividad Biológica

5,6-Dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of 5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is C15H12Cl2N2O3. The compound features a complex structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, a study on isoindole-1,3-dione derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound under review has shown promising results in inhibiting the growth of lung adenocarcinoma (A549) cells.

In Vitro Studies

In vitro assays using the MTT method have been employed to assess the cytotoxicity of 5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione against A549 cell lines. The results indicated an IC50 value that reflects its effectiveness in reducing cell viability:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 116.26 |

| HeLa | 140.60 |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

The mechanism through which 5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that this compound may inhibit protein phosphatases such as PP1 and PP2A, which are crucial for various cellular functions including cell cycle regulation and apoptosis .

In Vivo Studies

In vivo experiments have further elucidated the therapeutic potential of this compound. A study involving nude mice injected with A549-luc lung cancer cells demonstrated that treatment with 5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione resulted in a significant reduction in tumor size compared to control groups. The survival rates of treated mice were also markedly improved over the course of the study .

Toxicological Profile

Toxicological assessments conducted alongside efficacy studies revealed that while the compound exhibits potent anticancer activity, it also necessitates careful evaluation for potential adverse effects. Histopathological analyses showed no significant organ damage at therapeutic doses, indicating a favorable safety profile .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,6-dichloro-2-(4-phenoxyphenyl)isoindoline-1,3-dione, and how can reaction parameters be optimized?

Answer:

The compound can be synthesized via condensation reactions between substituted aromatic aldehydes and isoindoline-1,3-dione precursors. For example, analogous syntheses involve reacting 4-phenoxybenzaldehyde with 5,6-dichloroisoindoline-1,3-dione in ethanol under basic conditions (e.g., 10% NaOH) at room temperature for 48 hours . Optimization strategies include:

- Catalyst screening : Use of phase-transfer catalysts or Lewis acids to enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility and yield.

- Temperature control : Elevated temperatures (40–60°C) can accelerate kinetics but may increase side reactions.

Yield tracking via TLC or HPLC is critical for iterative refinement .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) and isoindoline backbone protons (δ 4.5–5.5 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonyl resonances (δ 165–175 ppm) validate the dione moiety .

- IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .

- X-ray crystallography : Resolves absolute configuration and crystal packing, as demonstrated for structurally similar phthalimides .

- HPLC-MS : Quantifies purity and detects byproducts .

Basic: How can researchers design enzyme inhibition assays to evaluate the compound’s bioactivity?

Answer:

For acetylcholinesterase (AChE) or similar targets:

In vitro assay setup :

- Prepare enzyme solution (e.g., electric eel AChE) and substrate (acetylthiocholine iodide).

- Incubate with compound at varying concentrations (e.g., 1–100 μM).

- Measure hydrolysis product (thiocholine) via Ellman’s method (412 nm absorbance) .

Controls : Include positive controls (e.g., donepezil) and solvent blanks.

Data analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Advanced: What computational approaches predict the compound’s environmental persistence and ecotoxicological risks?

Answer:

- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aqueous environments to predict adsorption/desorption kinetics .

- Quantitative Structure-Activity Relationship (QSAR) models : Estimate biodegradation half-lives and toxicity endpoints (e.g., LC₅₀ for Daphnia magna) using descriptors like logP and topological polar surface area .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess photoreactivity and potential degradation pathways .

Experimental validation via OECD guideline tests (e.g., hydrolysis stability at pH 4–9) is recommended .

Advanced: How do structural modifications to the phenoxyphenyl group influence physicochemical and pharmacological properties?

Answer:

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -NO₂) to increase logP, enhancing blood-brain barrier permeability. Measure via shake-flask HPLC .

- Bioactivity : Replace phenoxy with fluorophenyl groups to improve AChE binding affinity, as seen in analogous compounds (ΔIC₅₀ = 2.5 μM vs. parent) .

- Solubility : Add hydrophilic substituents (e.g., -OH) and assess via nephelometry in biorelevant media (FaSSIF) .

Advanced: What strategies resolve crystallographic challenges for this compound, such as polymorphism or low diffraction quality?

Answer:

- Crystallization screens : Use combinatorial solvent systems (e.g., DMSO/water, THF/heptane) and vapor diffusion techniques.

- Seeding : Introduce microcrystals from analogous structures (e.g., 5,6-dichloro-2-(2-fluorophenyl) derivatives) to induce nucleation .

- Cryocooling : Mitrate radiation damage by cooling crystals to 100 K during X-ray data collection .

Advanced: How should researchers address discrepancies in stability data under varying pH conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), neutral, and alkaline (0.1 M NaOH) conditions at 40°C. Monitor degradation via UPLC-PDA at 24, 48, and 72 hours .

- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Identify degradation products using HRMS and propose mechanisms (e.g., hydrolysis of the dione ring) .

Advanced: What experimental frameworks assess the compound’s photostability and potential for generating reactive oxygen species (ROS)?

Answer:

- Photostability testing : Expose solid and solution samples to UV-A/UV-B light (ICH Q1B guidelines). Quantify degradation via HPLC and identify photoproducts .

- ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cell-free systems. Correlate ROS generation with structural features (e.g., chloro substituents) using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.